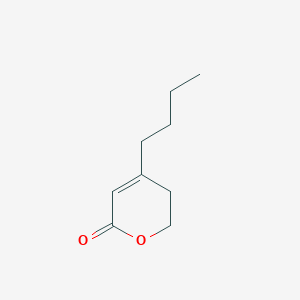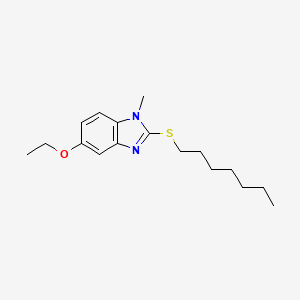
5-ethoxy-2-(heptylsulfanyl)-1-methyl-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ethoxy-2-(heptylsulfanyl)-1-methyl-1H-benzimidazole is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features an ethoxy group at the 5-position, a heptylsulfanyl group at the 2-position, and a methyl group at the 1-position of the benzimidazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-2-(heptylsulfanyl)-1-methyl-1H-benzimidazole can be achieved through a multi-step process
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Introduction of Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Introduction of Heptylsulfanyl Group: The heptylsulfanyl group can be introduced through a nucleophilic substitution reaction using heptylthiol and a suitable leaving group such as a halide.
Introduction of Methyl Group: The methyl group can be introduced via a methylation reaction using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-ethoxy-2-(heptylsulfanyl)-1-methyl-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce any oxidized forms back to the original compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and heptylsulfanyl positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.
Substitution: Amines, thiols, potassium carbonate, and dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of any oxidized derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
科学的研究の応用
5-ethoxy-2-(heptylsulfanyl)-1-methyl-1H-benzimidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 5-ethoxy-2-(heptylsulfanyl)-1-methyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.
Interacting with DNA/RNA: Interfering with the replication and transcription of genetic material.
Modulating Receptor Activity: Acting as an agonist or antagonist at various receptors, thereby influencing cellular signaling pathways.
類似化合物との比較
Similar Compounds
5-ethoxy-2-mercaptobenzimidazole: Similar structure but with a mercapto group instead of a heptylsulfanyl group.
5-ethoxy-2-(prop-2-yn-1-ylsulfanyl)-1H-benzimidazole: Similar structure but with a prop-2-yn-1-ylsulfanyl group instead of a heptylsulfanyl group.
5-ethoxy-2-(ethylsulfanyl)-1H-benzimidazole: Similar structure but with an ethylsulfanyl group instead of a heptylsulfanyl group.
Uniqueness
5-ethoxy-2-(heptylsulfanyl)-1-methyl-1H-benzimidazole is unique due to the presence of the heptylsulfanyl group, which imparts distinct chemical and biological properties. This structural variation can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for research and development.
特性
CAS番号 |
1170966-80-9 |
|---|---|
分子式 |
C17H26N2OS |
分子量 |
306.5 g/mol |
IUPAC名 |
5-ethoxy-2-heptylsulfanyl-1-methylbenzimidazole |
InChI |
InChI=1S/C17H26N2OS/c1-4-6-7-8-9-12-21-17-18-15-13-14(20-5-2)10-11-16(15)19(17)3/h10-11,13H,4-9,12H2,1-3H3 |
InChIキー |
OZCTUEIOJCQXSK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCSC1=NC2=C(N1C)C=CC(=C2)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Diethyl [(methanesulfonyl)oxy]propanedioate](/img/structure/B14140581.png)
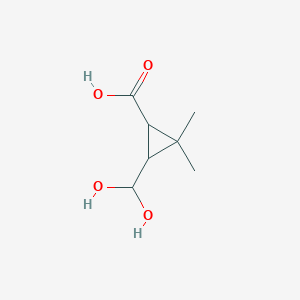
![4-{[2-Ethoxy-4-formyl-6-(prop-2-en-1-yl)phenoxy]methyl}benzoic acid](/img/structure/B14140602.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2,4-difluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B14140618.png)
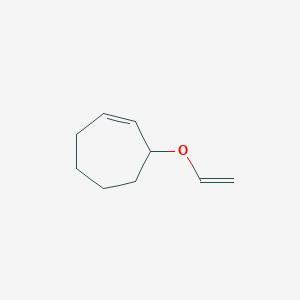
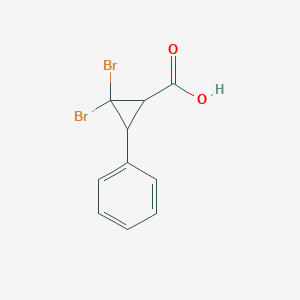
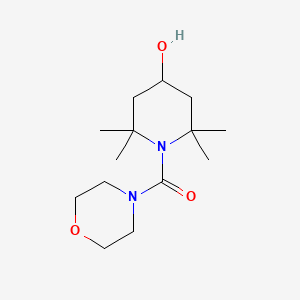
![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 4-(dimethylamino)benzoate](/img/structure/B14140632.png)


